Distannoxane, hexapentyl-

Description

Historical Development of Organotin Compounds and Distannoxanes

The field of organotin chemistry traces its origins back to the mid-19th century. In 1849, Edward Frankland synthesized the first organotin compound, diethyltin (B15495199) diiodide. lookchem.com This was followed by the work of Löwig in 1852, who prepared alkyltin compounds by reacting alkyl halides with a tin-sodium alloy, an event often considered the true beginning of organotin chemistry. safeworkaustralia.gov.auspin2000.netechemportal.orgreachonline.eu The development of the field accelerated significantly in the early 20th century with the advent of Grignard reagents, which provided a versatile method for forming tin-carbon bonds. lookchem.com

The industrial significance of organotin compounds surged in the mid-20th century, largely driven by their application as stabilizers for polyvinyl chloride (PVC), as well as their use as biocides and catalysts. spin2000.netechemportal.org This commercial interest fueled further research into the synthesis and properties of various organotin derivatives, including the distannoxanes. The formation of distannoxanes through the hydrolysis of diorganotin halides or the dehydration of diorganotin hydroxides became a key area of study. lookchem.com Higher hexaalkyldistannoxanes, such as the hexapentyl derivative, were initially synthesized through methods like the dehydration of the corresponding trialkylstannanols. loc.gov

Classification and Structural Diversity within the Distannoxane Family

Organodistannoxanes exhibit remarkable structural diversity, which is a key factor in their wide range of applications. They can be broadly classified based on the nature of the organic and anionic groups attached to the tin atoms. The fundamental structure consists of a central four-membered (Sn-O)₂ ring, which can exist in various conformations.

The structural versatility of distannoxanes is further enhanced by the ability of the tin atom to expand its coordination number beyond the typical four, leading to hypercoordinated species. lookchem.comspin2000.net This results in complex structures such as ladder, drum, and cluster arrangements, often involving bridging oxygen and other anionic ligands. The specific structure adopted is influenced by the nature of the organic substituents (R groups) and the other ligands (X groups) attached to the tin atoms.

Contemporary Significance of Organodistannoxanes in Chemical Research

Organodistannoxanes continue to be of significant interest in modern chemical research. Their applications are widespread and include:

Catalysis: They are effective catalysts for a variety of organic reactions, including transesterification, polyurethane formation, and silicone vulcanization. lookchem.com Hexaalkyldistannoxanes, in particular, have been explored for their catalytic activity. google.com

Polymer Chemistry: Their role as stabilizers for PVC remains a major industrial application, preventing the degradation of the polymer. lookchem.com

Materials Science: The unique structures of distannoxanes make them valuable precursors for the synthesis of tin-based nanomaterials and hybrid organic-inorganic materials.

Antifouling Coatings: Certain hexaalkyldistannoxanes have been investigated for their potential use in antifouling paints for marine applications.

The ongoing research in this field focuses on the synthesis of novel distannoxanes with tailored properties for specific applications, as well as detailed structural and mechanistic studies to better understand their reactivity.

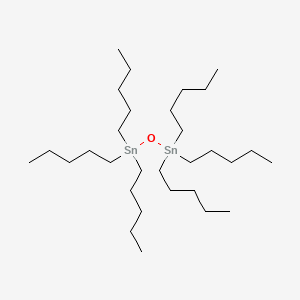

Structure

2D Structure

Properties

CAS No. |

25637-27-8 |

|---|---|

Molecular Formula |

C30H66OSn2 |

Molecular Weight |

680.3 g/mol |

IUPAC Name |

tripentyl(tripentylstannyloxy)stannane |

InChI |

InChI=1S/6C5H11.O.2Sn/c6*1-3-5-4-2;;;/h6*1,3-5H2,2H3;;; |

InChI Key |

MNFUDUQONWPBMD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC[Sn](CCCCC)(CCCCC)O[Sn](CCCCC)(CCCCC)CCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Hexapentyl Distannoxane Derivatives

Overview of Established Synthetic Routes to Distannoxanes

Distannoxanes, characterized by the Sn-O-Sn linkage, are a significant class of organotin compounds. Their synthesis can be achieved through several reliable and well-documented routes. These methods often involve the controlled reaction of organotin precursors to form the stable distannoxane core. Difunctional distannoxanes, with the general formula XR₂SnOSnR₂X, are particularly common and can be prepared through various reactions.

A primary and straightforward method for synthesizing distannoxanes involves the reaction of a diorganotin oxide (R₂SnO) with a diorganotin dihalide (R₂SnX₂). This reaction provides a high-yield and general route to difunctional distannoxanes. The diorganotin oxide acts as the source of the oxygen atom that bridges the two tin centers.

For instance, the reaction between a dialkyltin oxide and a dialkyltin dichloride proceeds to form a 1,3-dichlorodistannoxane. This method is broadly applicable for various alkyl (R) and halide (X) groups.

General Reaction: R₂SnO + R₂SnX₂ → XR₂SnOSnR₂X

The formation of the Sn-O-Sn bond via hydrolysis is a cornerstone of stannoxane chemistry. This approach typically involves the carefully controlled reaction of an organotin halide with water. The nucleophilic oxygen from the water molecule attacks the electrophilic tin atom, which possesses vacant d-orbitals capable of accepting electrons. testbook.comdoubtnut.com This leads to the substitution of a halide with a hydroxyl group, forming a stannanol (R₂Sn(OH)X). These intermediates can then undergo condensation to form the distannoxane.

Progressive hydrolysis of a dialkyltin dihalide, such as dibutyltin (B87310) dichloride, can first yield the dichlorodistannoxane and subsequently the polymeric dibutyltin oxide. bio-conferences.org Similarly, the hydrolysis of diorganotin dicarboxylates has been shown to produce dimeric distannoxanes. This occurs when the initially formed dicarboxylate is susceptible to hydrolysis, leading to the stable distannoxane structure.

General Hydrolysis and Condensation Steps:

R₂SnX₂ + H₂O → R₂Sn(OH)X + HX

2 R₂Sn(OH)X → XR₂SnOSnR₂X + H₂O

This method's success depends on controlling the stoichiometry of water and the reaction conditions to prevent complete hydrolysis to the less soluble diorganotin oxide. psu.edu

Condensation reactions are fundamental processes where two smaller molecules combine to form a larger one, typically with the elimination of a small molecule like water. ebsco.comlibretexts.org In organotin chemistry, the self-condensation of triorganotin hydroxides (R₃SnOH) is a classic example, existing in equilibrium with the corresponding distannoxane and water. praxilabs.com

Equilibrium Reaction: 2 R₃SnOH ⇌ R₃SnOSnR₃ + H₂O

For difunctional distannoxanes, a similar condensation of organotin compounds containing hydroxyl groups is a key synthetic strategy. Furthermore, ligand exchange provides another pathway. The exchange of ligands between two different distannoxane compounds (e.g., XR₂SnOSnR₂X and YR₂SnOSnR₂Y) can occur rapidly to form distannoxanes with mixed functionality (XR₂SnOSnR₂Y).

Table 1: Summary of General Synthetic Routes to Distannoxanes

| Synthetic Route | Precursor 1 | Precursor 2 / Reagent | Key Intermediate | Product Type |

|---|---|---|---|---|

| Stannyl (B1234572) Oxide Reaction | R₂SnO | R₂SnX₂ | N/A | XR₂SnOSnR₂X |

| Hydrolysis | R₂SnX₂ | H₂O (controlled) | R₂Sn(OH)X | XR₂SnOSnR₂X |

| Condensation | R₂Sn(OH)X | (self-condensation) | N/A | XR₂SnOSnR₂X |

| Condensation | R₃SnOH | (self-condensation) | N/A | R₃SnOSnR₃ |

Specific Considerations for the Synthesis of Hexapentyl Distannoxane

While extensive literature exists for common distannoxanes like dibutyl and dioctyl derivatives, specific research detailing the synthesis of hexapentyl distannoxane is less prevalent. However, the synthesis would follow the established principles of organotin chemistry, with specific considerations related to the pentyl group.

The primary precursors required would be a dipentyltin dihalide (e.g., (C₅H₁₁)₂SnCl₂) and dipentyltin oxide ((C₅H₁₁)₂SnO). The synthesis of these precursors typically begins with the alkylation of tin(IV) chloride (SnCl₄).

Alkylation: Reaction of SnCl₄ with a pentylating agent, such as a pentyl Grignard reagent (C₅H₁₁MgX) or tripentyl aluminum (Al(C₅H₁₁)₃), would yield tetrapentyltin, (C₅H₁₁)₄Sn.

Redistribution (Kocheshkov Reaction): The tetrapentyltin would then undergo a redistribution reaction with SnCl₄. The stoichiometry of the reactants is controlled to selectively produce the desired dipentyltin dichloride.

Reaction: (C₅H₁₁)₄Sn + SnCl₄ → 2 (C₅H₁₁)₂SnCl₂

Once the dipentyltin dichloride precursor is obtained, it can be used in the hydrolytic or stannyl oxide routes described in section 2.1 to form hexapentyl distannoxane derivatives. For example, controlled hydrolysis would yield 1,3-dichloro-1,1,3,3-tetrapentyldistannoxane. The longer pentyl chains, compared to butyl groups, may increase the solubility of the resulting distannoxane in non-polar organic solvents and could influence reaction kinetics due to steric effects.

Stereoselective and Enantioselective Synthesis Strategies for Chiral Hexapentyl Distannoxanes

The stereoselective synthesis of chiral organotin compounds is an area of active research, though specific applications to produce enantiomerically pure distannoxanes are not widely documented. A distannoxane can be rendered chiral in several ways:

If the two organic substituents on one or both tin atoms are different (e.g., R'R''Sn-O-SnR'R'').

If a chiral ligand is attached to the tin atoms.

While direct methods for chiral hexapentyl distannoxanes are not established, general strategies from organotin chemistry could be adapted. These strategies often rely on the use of chiral auxiliaries or reagents to control the stereochemical outcome of a reaction. psu.eduresearchgate.netnih.gov

For example, research has demonstrated the stereoselective synthesis of other chiral organotin compounds:

α-Aminoorganostannanes: Chiral, nonracemic α-aminoorganostannanes have been prepared and used in asymmetric synthesis. nih.gov

8-Trialkylstannylmenthols: The 1,4-addition of trialkylstannyl lithium to (-)-pulegone, followed by stereoselective reduction, has been used to create chiral trialkyltin alcohols with high diastereoisomeric excess. psu.eduresearchgate.net

These approaches highlight the feasibility of introducing chirality into organotin structures. Applying such methodologies to the synthesis of a chiral dipentyltin precursor could theoretically lead to a chiral hexapentyl distannoxane. This remains a specialized field requiring further investigation.

Table 2: Examples of Stereoselective Synthesis in Organotin Chemistry

| Target Chiral Compound Type | Synthetic Strategy | Key Precursor/Auxiliary | Reference |

|---|---|---|---|

| α-Aminoorganostannanes | Asymmetric synthesis routes | Chiral amines | nih.gov |

| 8-Trialkylstannylmenthols | 1,4-addition and stereoselective reduction | (-)-pulegone | psu.eduresearchgate.net |

Development of Environmentally Benign (Green) Synthetic Protocols

The toxicity of certain organotin compounds has driven research towards more environmentally benign ("green") chemical processes. uu.nl Green chemistry principles focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. bio-conferences.org

For the synthesis of distannoxanes, several green approaches could be considered:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes or seconds, lowering energy consumption. While still scarce, microwave-assisted synthesis of some organotin compounds has been reported as a promising green method. researchgate.net

Solvent Selection: A key tenet of green chemistry is the use of safer solvents or the avoidance of solvents altogether. bio-conferences.org Research into conducting distannoxane synthesis in greener solvents or under solvent-free conditions could significantly reduce the environmental impact.

Catalysis: Developing more efficient catalysts can reduce energy requirements and improve the selectivity of reactions, thereby minimizing byproducts. While many organotins are themselves used as catalysts, improving their own synthesis is also a goal.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The condensation and addition reactions used to form distannoxanes can be highly atom-economical if byproducts (like water) are minimal and reagents are fully incorporated.

The broader push in green chemistry is to find less toxic alternatives to organotin compounds for applications like catalysis and polymer stabilization, which indirectly influences the demand and synthetic focus for compounds like hexapentyl distannoxane. bio-conferences.org

Advanced Structural Characterization and Elucidation of Hexapentyl Distannoxane Complexes

Single-Crystal X-ray Diffraction Analysis

Determination of the Core Sn-O-Sn Connectivity and Geometry

The core of a distannoxane is characterized by the Sn-O-Sn linkage. In the solid state, many hexaalkyl-distannoxanes are not simple monomers but rather associate to form more complex structures. A common motif is the formation of a dimeric "ladder" structure, which contains a central planar four-membered Sn₂O₂ ring. rsc.orgsciencepublishinggroup.com This arrangement arises from the intermolecular association of two distannoxane monomers.

Within this dimeric framework, two distinct tin environments are typically observed: two endocyclic (within the central ring) and two exocyclic tin atoms. The geometry around the tin centers is generally distorted trigonal bipyramidal. The Sn-O-Sn bond angles within the central Sn₂O₂ ring are typically acute, while the exocyclic Sn-O-Sn angles are wider. For instance, in related dimeric tetraorganodistannoxanes, the endocyclic O-Sn-O angles can be around 70-80°, while the Sn-O-Sn angles are closer to 100-110°. ias.ac.iniucr.org The Sn-O bond lengths also vary depending on whether the oxygen is bridging within the ring or is part of the larger ladder structure, with typical values ranging from approximately 2.0 Å to 2.2 Å. iucr.org

Table 1: Representative Core Bond Geometries in Dimeric Hexaalkyl-distannoxane Analogs

| Parameter | Typical Value Range |

|---|---|

| Endocyclic Sn-O-Sn Angle | 100° - 113° |

| Endocyclic O-Sn-O Angle | 67° - 80° |

| Endocyclic Sn-O Bond Length | 2.01 Å - 2.26 Å |

Note: Data is based on published values for analogous dimeric tetraorganodistannoxanes and is intended to be representative for hexapentyl-distannoxane. ias.ac.iniucr.org

Elucidation of Pentyl Group Conformations and Crystal Packing Effects

Deviations from the ideal all-trans conformation, such as the presence of gauche torsions, can occur and are influenced by the specific packing requirements within the crystal. osti.gov The orientation of the pentyl chains relative to the central distannoxane core will be such that steric hindrance is minimized while maximizing favorable van der Waals interactions with neighboring molecules. The study of these conformations is essential for understanding the material's physical properties, such as melting point and solubility.

Analysis of Dimeric and Oligomeric Association Modes in the Solid State

As introduced, hexaalkyl-distannoxanes commonly form dimeric structures in the solid state. psu.edu These dimers can be considered as the fundamental building blocks for larger oligomeric or polymeric assemblies. The formation of these "ladder" structures is a form of self-association driven by the Lewis acidic nature of the tin centers and the Lewis basicity of the oxygen atoms. researchgate.net

The specific nature of the association, whether it terminates at the dimeric stage or extends into longer oligomeric chains, is influenced by the steric bulk of the alkyl groups. The pentyl groups in hexapentyl-distannoxane, while providing significant steric shielding, may still permit the formation of these stable dimeric ladder structures, which are a hallmark of distannoxane chemistry. The analysis of the crystal packing will reveal the intermolecular interactions, such as van der Waals forces between the pentyl chains of adjacent dimers, that stabilize the three-dimensional crystal lattice.

Investigation of Hypercoordination Geometries at Tin Centers

In the context of dimeric distannoxanes, the tin atoms are considered hypercoordinate, as they exceed the standard tetrahedral coordination of a simple tetraorganotin compound. The tin centers in the dimeric ladder structure are typically five-coordinate, adopting a distorted trigonal bipyramidal geometry. sciencepublishinggroup.compsu.edu

In this geometry, for the exocyclic tin atoms, two carbon atoms of the pentyl groups and one oxygen atom of the Sn-O-Sn bridge typically occupy the equatorial positions, while the other oxygen of the central Sn₂O₂ ring and a carbon from a pentyl group occupy the axial positions. For the endocyclic tin atoms, two carbon atoms and one exocyclic oxygen atom are in the equatorial plane, with two endocyclic oxygen atoms in the axial positions. The degree of distortion from an ideal trigonal bipyramidal geometry can be quantified using the Addison τ parameter, which is close to 1 for a perfect trigonal bipyramid and 0 for a square pyramidal geometry.

Solution-State Spectroscopic Characterization

While single-crystal X-ray diffraction provides a static picture of the molecule in the solid state, solution-state spectroscopic techniques are vital for understanding its structure and dynamic behavior in solution.

Multinuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹⁹Sn) for Structural and Dynamic Studies

Multinuclear NMR spectroscopy is an indispensable tool for the characterization of organotin compounds. psu.edu The chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of the atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of hexapentyl-distannoxane is expected to show characteristic signals for the pentyl groups. These would appear as a series of multiplets in the aliphatic region (typically 0.8-1.6 ppm). The protons on the α-carbon (CH₂ directly attached to tin) would be the most deshielded. Due to the complexity of the overlapping signals and spin-spin coupling, detailed assignment can be challenging.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides more direct information about the carbon skeleton. Each chemically non-equivalent carbon atom in the pentyl chains will give a distinct signal. The chemical shifts are influenced by the distance from the electronegative tin atom, with the α-carbon appearing most downfield. psu.edu

¹¹⁹Sn NMR Spectroscopy: ¹¹⁹Sn NMR is particularly informative for organotin compounds due to its wide chemical shift range and high sensitivity to the coordination number and geometry of the tin atom. huji.ac.ilnorthwestern.edu For dimeric distannoxanes in non-coordinating solvents, two distinct ¹¹⁹Sn resonances are often observed, corresponding to the endocyclic and exocyclic tin atoms. psu.edutubitak.gov.tr These signals typically appear in the range of -170 to -230 ppm. The presence of two signals is strong evidence that the dimeric ladder structure is at least partially retained in solution. In coordinating solvents, dissociation of the dimer into monomeric species may occur, leading to a downfield shift in the ¹¹⁹Sn resonance to a region more characteristic of four-coordinate tin. cas.czresearchgate.net

Table 2: Representative NMR Data for Hexabutyl-distannoxane (as an analog for Hexapentyl-distannoxane)

| Nucleus | Typical Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H | 0.8 - 1.6 | Complex multiplets for the butyl/pentyl protons. |

| ¹³C | 13 - 30 | Distinct signals for each carbon of the alkyl chain. |

Note: The chemical shift values are based on data for hexabutyldistannoxane and related compounds and serve as an estimation for hexapentyl-distannoxane. tubitak.gov.trnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the nature of chemical bonds within a molecule. For hexapentyl distannoxane, these techniques are crucial for confirming the presence of the core Sn-O-Sn linkage and the surrounding pentyl chains.

The most characteristic vibration of a distannoxane is the asymmetric stretch of the Sn-O-Sn bond, which gives rise to a strong absorption band in the infrared spectrum. semanticscholar.org In related organotin oxides, this vibration is typically observed in the 500-800 cm⁻¹ region. For hexapentyl distannoxane, this band is expected to be a prominent feature, confirming the central distannoxane framework. The symmetric Sn-O-Sn stretch, on the other hand, is often weak in the IR spectrum but should be observable in the Raman spectrum.

Interactive Data Table: Representative Vibrational Frequencies for Hexa-alkyl Distannoxanes

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Assignment |

| Asymmetric C-H Stretch (CH₃, CH₂) | 2950 - 2970 | IR, Raman | Pentyl Group |

| Symmetric C-H Stretch (CH₃, CH₂) | 2850 - 2880 | IR, Raman | Pentyl Group |

| C-H Bending/Deformation | 1375 - 1470 | IR, Raman | Pentyl Group |

| Asymmetric Sn-O-Sn Stretch | 750 - 780 | IR | Distannoxane Core |

| Symmetric Sn-O-Sn Stretch | 500 - 550 | Raman | Distannoxane Core |

| Asymmetric Sn-C Stretch | 500 - 530 | IR, Raman | Tin-Pentyl Bond |

| Symmetric Sn-C Stretch | 460 - 490 | Raman | Tin-Pentyl Bond |

Note: The values in this table are representative and based on data for homologous organotin compounds. Actual peak positions for hexapentyl distannoxane may vary slightly.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the exact molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

For hexapentyl distannoxane, ((C₅H₁₁)₃Sn)₂O, the molecular ion peak ([M]⁺) would be expected at a specific mass-to-charge ratio (m/z) corresponding to its exact mass. Due to the presence of multiple isotopes of tin, the molecular ion and its fragments will appear as a characteristic cluster of peaks, with the relative intensities of the peaks reflecting the natural isotopic abundance of tin. This isotopic pattern is a definitive signature for tin-containing compounds.

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. Under ESI conditions, the protonated molecule, [M+H]⁺, is often observed. researchgate.netresearchgate.net The fragmentation of hexa-alkyl distannoxanes typically proceeds through characteristic pathways involving the cleavage of tin-carbon and tin-oxygen bonds.

A primary fragmentation pathway involves the loss of one of the pentyl groups (C₅H₁₁•, mass 71) from the molecular ion. Successive losses of pentyl radicals are also common. Cleavage of the Sn-O-Sn bond can also occur, leading to the formation of tri-pentyltin fragments, [(C₅H₁₁)₃Sn]⁺. Further fragmentation involves the sequential loss of alkene molecules (e.g., pentene) from the alkyltin fragments, a process known as β-hydrogen rearrangement. libretexts.org

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Fragments for Hexapentyl Distannoxane

| m/z (for ¹²⁰Sn) | Proposed Fragment Ion | Description |

| 741.4 | [((C₅H₁₁)₃Sn)₂O + H]⁺ | Protonated Molecular Ion |

| 670.3 | [M - C₅H₁₁]⁺ | Loss of one pentyl radical |

| 361.2 | [(C₅H₁₁)₃Sn]⁺ | Tri-pentyltin cation |

| 291.1 | [(C₅H₁₁)₂SnH]⁺ | Di-pentyltin hydride cation (after loss of pentene) |

| 221.0 | [(C₅H₁₁)SnH₂]⁺ | Mono-pentyltin dihydride cation (after further loss of pentene) |

| 121.9 | [Sn]⁺ | Tin cation |

Note: The m/z values are calculated based on the most abundant tin isotope (¹²⁰Sn) and are monoisotopic masses. The observed spectrum will show a cluster of peaks for each fragment corresponding to the isotopic distribution of tin.

Mechanistic Investigations of Chemical Reactivity Involving Hexapentyl Distannoxane

Fundamental Reaction Pathways of the Distannoxane Core

The distannoxane core, formally represented as R₃SnOSnR₃, possesses a unique combination of Lewis acidic tin centers and a Lewis basic oxygen atom. This duality governs its fundamental reaction pathways.

A primary reaction pathway for distannoxanes is hydrolysis . In the presence of water, the Sn-O-Sn bond can be cleaved to form two equivalents of the corresponding triorganotin hydroxide (B78521) (R₃SnOH). This reaction is typically reversible, and the position of the equilibrium depends on the reaction conditions, including the concentration of water and the nature of the alkyl or aryl groups (R) attached to the tin atoms. The pentyl groups in hexapentyl distannoxane, being relatively bulky, can influence the rate and equilibrium of this hydrolysis reaction through steric hindrance.

Another fundamental pathway involves reaction with acidic compounds (HX). These reactions lead to the cleavage of the Sn-O-Sn bond and the formation of a triorganotin salt (R₃SnX) and a triorganotin hydroxide (R₃SnOH). The hydroxide can then react with another molecule of HX to produce a second equivalent of the triorganotin salt and water. The general scheme is as follows:

(C₅H₁₁)₃SnOSn(C₅H₁₁)₃ + HX → (C₅H₁₁)₃SnX + (C₅H₁₁)₃SnOH (C₅H₁₁)₃SnOH + HX → (C₅H₁₁)₃SnX + H₂O

The reactivity with various acids, including carboxylic acids, phenols, and hydroperoxides, follows this general pathway, leading to the formation of the corresponding triorganotin carboxylates, phenoxides, and peroxides, respectively. researchgate.net

Furthermore, distannoxanes can undergo redistribution reactions with other organotin species. For instance, reacting hexapentyl distannoxane with a diorganotin dihalide (R'₂SnX₂) can lead to the formation of mixed organotin species. The specific products and their structures are highly dependent on the stoichiometry and reaction conditions.

Role of Hexapentyl Distannoxane as a Lewis Acid in Organic Transformations

The tin atoms in hexapentyl distannoxane are electron-deficient and can act as Lewis acids , accepting electron pairs from donor molecules (Lewis bases). wikipedia.orgpdx.edu This Lewis acidity is central to the catalytic activity of distannoxanes in a variety of organic transformations. researchgate.net

In a typical Lewis acid-base interaction, the distannoxane forms an adduct with a substrate containing a Lewis basic site, such as a carbonyl oxygen or a nitrogen atom. unizin.org This coordination activates the substrate towards nucleophilic attack. For example, in esterification or transesterification reactions, the coordination of the distannoxane to the carbonyl oxygen of an ester or carboxylic acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by an alcohol.

The general mechanism for a distannoxane-catalyzed reaction often involves the following steps:

Coordination of the Lewis acidic tin center to the substrate.

Activation of the substrate.

Nucleophilic attack on the activated substrate.

Release of the product and regeneration of the catalyst.

The bulky pentyl groups in hexapentyl distannoxane can play a significant role in the selectivity of these catalytic reactions. researchgate.net The steric hindrance around the tin centers can influence which substrates can effectively coordinate, potentially leading to regioselective or stereoselective transformations. For instance, in the polymerization of lactones, the steric environment of the catalyst can influence the stereochemistry of the resulting polymer. researchgate.net

The Lewis acidity of the tin centers can be tuned by the nature of the substituents. While the hexapentyl derivative has a certain level of Lewis acidity, modifications to the alkyl chains or the introduction of electron-withdrawing groups could further enhance this property, although this falls outside the direct scope of hexapentyl distannoxane itself.

Dynamics of Ligand Exchange and Association-Dissociation Processes

The reactivity of hexapentyl distannoxane in solution is not solely defined by its monomeric structure. Like many organotin compounds, it can participate in dynamic ligand exchange and association-dissociation equilibria . nih.govresearchgate.net These processes are often rapid and can be influenced by the solvent, temperature, and the presence of other coordinating species.

Ligand exchange reactions involve the replacement of one or more of the pentyl groups or the bridging oxygen with other ligands present in the reaction mixture. nist.gov While the Sn-C bonds of the pentyl groups are generally stable, under certain conditions, particularly at elevated temperatures or in the presence of strong acids, they can be cleaved. More commonly, the bridging oxo group can interact with other species, or the entire distannoxane unit can act as a ligand for other metal centers.

Association-dissociation processes are particularly important for difunctional distannoxanes (XR₂SnOSnR₂X), which often form dimeric "ladder" structures in the solid state and can exist in equilibrium with the monomeric form in solution. researchgate.net While hexapentyl distannoxane is a hexa-substituted species, intermolecular interactions can still lead to the formation of transient oligomeric species in solution. These equilibria can have a profound impact on the catalytic activity, as the active catalytic species may be a monomer, a dimer, or another aggregate.

The dynamics of these processes can be studied using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information on the rates of exchange and the different species present in solution. The understanding of these dynamic processes is crucial for elucidating the true nature of the catalytically active species in a given reaction. nist.gov

Computational and Theoretical Chemistry Approaches to Reaction Mechanisms

To gain deeper insight into the intricate mechanisms of reactions involving hexapentyl distannoxane, computational and theoretical chemistry methods are invaluable tools. wikipedia.org These approaches allow for the detailed examination of electronic structures, transition states, and reaction pathways that may be difficult to observe experimentally. mt.com

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. wikipedia.orgmpg.de For hexapentyl distannoxane, DFT calculations can provide a detailed picture of the electron distribution within the molecule, highlighting the electrophilic nature of the tin centers and the nucleophilic character of the oxygen atom. researchgate.net

A key application of DFT in this context is the elucidation of reaction mechanisms through the calculation of potential energy surfaces. aps.org By mapping the energy of the system as the reactants are converted into products, researchers can identify the minimum energy pathway for the reaction. This includes the identification and characterization of:

Reactant and product complexes: The initial and final states of the reaction.

Intermediates: Stable species formed during the course of the reaction.

Transition states: The highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

For example, in a Lewis acid-catalyzed reaction, DFT can be used to model the coordination of the distannoxane to the substrate and calculate the activation energy for the subsequent nucleophilic attack. miami.edu This allows for a quantitative comparison of different possible pathways and can explain observed selectivities. researchgate.net The analysis of the electronic structure of the transition state can reveal the key interactions that stabilize it and thus facilitate the reaction.

Below is an interactive table summarizing the types of data obtained from DFT calculations in the study of distannoxane reactivity.

| Parameter | Description | Significance in Mechanistic Studies |

| Geometric Parameters | Bond lengths, bond angles, and dihedral angles of reactants, intermediates, transition states, and products. | Provides structural information about the species involved in the reaction pathway. |

| Vibrational Frequencies | Calculated vibrational modes of stationary points on the potential energy surface. | Used to confirm the nature of stationary points (minima for stable species, one imaginary frequency for transition states) and to calculate zero-point vibrational energies and thermal corrections to the energy. |

| Reaction Energies (ΔE) | The difference in electronic energy between products and reactants. | Determines the overall thermodynamics of the reaction (exothermic or endothermic). |

| Activation Energies (Ea) | The energy difference between the transition state and the reactants. | Determines the kinetic feasibility of a reaction pathway; a lower activation energy corresponds to a faster reaction rate. |

| Atomic Charges | Distribution of electron density among the atoms in a molecule. | Helps to understand the electrostatic interactions and the Lewis acidic/basic character of different sites. |

This table is generated based on the general application of DFT in chemical research.

While DFT provides a static picture of a reaction at the molecular level, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. ucl.ac.uknih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements and interactions in a simulated environment that can include solvent molecules. nih.govarxiv.org

For hexapentyl distannoxane, MD simulations are particularly useful for studying:

Solvation effects: How the solvent molecules arrange around the distannoxane and how this affects its conformation and reactivity. osti.gov

Ligand exchange dynamics: The process of ligands associating with and dissociating from the tin centers can be directly observed and quantified. chemrxiv.org

Conformational changes: The flexible pentyl chains can adopt various conformations, and MD simulations can explore the conformational landscape of the molecule in solution.

Association and aggregation: The formation of dimers or larger aggregates can be simulated to understand the conditions under which they form and their stability.

By combining MD simulations with quantum mechanical methods (QM/MM simulations), it is possible to treat the reactive part of the system (e.g., the distannoxane core and the substrate) with a high level of theory like DFT, while the surrounding solvent is treated with a more computationally efficient classical force field. This hybrid approach provides a powerful tool for studying reaction dynamics in a realistic solution-phase environment. nih.gov

Catalytic Applications of Hexapentyl Distannoxane and Its Derivatives

Strategies for Enhancing Catalytic Activity, Selectivity, and Recyclability

The efficacy of hexapentyl distannoxane and its derivatives as catalysts is not static; it can be significantly enhanced through a variety of strategic modifications. Research has focused on tuning the molecular structure, altering the reaction environment, and employing novel recovery techniques to improve catalytic performance. These strategies aim to increase reaction rates (activity), favor the formation of a specific product (selectivity), and allow for the simple separation and reuse of the catalyst (recyclability), which is crucial for sustainable and cost-effective industrial processes. mdpi.comcnr.it

Structural and Ligand Modification

The core structure of the distannoxane catalyst can be chemically altered to fine-tune its properties. pnnl.gov The organic groups (ligands) attached to the tin atoms play a critical role in the catalyst's behavior. smith.edu Modifying these ligands can influence the catalyst's solubility, steric hindrance, and electronic properties, which in turn affects its activity and selectivity. pnnl.govnih.gov

One prominent strategy involves the introduction of fluorous (fluorine-rich) ponytails onto the alkyl groups of the distannoxane. acs.orgcapes.gov.br For instance, derivatives such as [{Cl(C6F13CH2CH2)2SnOSn(C6F13CH2CH2)2Cl}2] have been synthesized. capes.gov.br These fluorous distannoxanes exhibit high solubility in fluorinated solvents, a property that is exploited in biphasic catalysis to achieve remarkable recyclability and reaction efficiency. acs.orgnii.ac.jp

Furthermore, the choice of anionic ligands (like halides or carboxylates) attached to the tin atoms can modulate the Lewis acidity of the catalytic sites, influencing their interaction with substrates. researchgate.net For many organotin compounds, the nature and number of organic groups directly bonded to the tin atom are decisive factors for their catalytic effectiveness. rjpbcs.com

Biphasic Catalysis

Biphasic catalysis is a powerful technique for improving catalyst recyclability. This method utilizes two immiscible liquid phases: one containing the reactants and products, and another containing the catalyst. acs.org At the end of the reaction, the two phases are easily separated, allowing the product to be isolated while the catalyst remains in its solvent phase, ready for reuse.

A highly effective application of this is the fluorous biphasic system (FBS). acs.orgcapes.gov.br By using a fluorous-modified distannoxane catalyst, such as a perfluoroalkyldistannoxane, dissolved in a fluorous solvent like perfluorohexane, the catalyst can be effectively segregated from the organic reactants and products. acs.org This approach has been shown to lead to nearly complete conversion and yield in reactions like transesterification, even with a 1:1 stoichiometry of reactants, which is a significant improvement over equilibrium-limited reactions. acs.orgnii.ac.jp The catalyst solution can be recycled multiple times without a significant loss of activity. capes.gov.brnii.ac.jp

Table 1: Performance of Fluorous Biphasic Catalysis in Transesterification This table is generated based on findings for fluorous distannoxane catalysts, illustrating the principles applicable to hexapentyl distannoxane derivatives.

| Catalyst System | Reactant Ratio (Ester:Alcohol) | Conversion/Yield | Recyclability | Reference |

|---|---|---|---|---|

| Fluorinated Distannoxane in Perfluorohexane | 1:1 | Essentially 100% | Recycled >20 times with no loss in activity | acs.orgnii.ac.jp |

| Conventional Acid/Base Catalysis | Large excess of one reactant required | Equilibrium-dependent | Complex separation required | acs.org |

Immobilization on Solid Supports

Another key strategy for enhancing recyclability is the immobilization of the catalyst onto a solid support. mdpi.comcnr.it This converts a homogeneous catalyst into a heterogeneous one, which can be easily recovered by simple filtration. mdpi.com Various materials can serve as supports, including silica (B1680970), polymers, and magnetic nanoparticles. mdpi.comcnr.it

Silica and Polymeric Supports : Distannoxane catalysts can be anchored to supports like silica gel or organic polymers through covalent bonding. cnr.it This approach has the advantage of preventing the catalyst from leaching into the product stream. The high surface area of these materials can also help in maximizing the number of available active sites. cnr.it

Magnetic Nanoparticles : Supporting the catalyst on magnetic nanoparticles (MNPs) offers a particularly elegant method for recovery. mdpi.com After the reaction, the catalyst-loaded nanoparticles can be quickly and efficiently separated from the reaction mixture using an external magnet. This combines the high efficiency of homogeneous catalysis with the easy separation of heterogeneous systems. mdpi.com

The choice of support and the method of immobilization are crucial, as they can sometimes impact the catalyst's activity and selectivity. cnr.it

Optimization of Reaction Conditions

Beyond modifying the catalyst itself, optimizing the reaction conditions is a fundamental strategy for enhancing performance.

Solvent Choice : The solvent can significantly affect reaction rates and selectivity. mdpi.com For certain reactions catalyzed by distannoxanes, such as the regioselective esterification of sucrose (B13894), polar aprotic solvents like DMF and N-methyl-2-pyrrolidione (NMP) have proven effective. google.com

Catalyst Loading : The amount of catalyst used can directly influence the reaction yield. For example, in the sucrose-6-ester synthesis, increasing the stoichiometric amount of a distannoxane catalyst was found to increase the product yield, partly by enhancing the solubility of the sucrose reactant in the biphasic system. google.com

Use of Additives : In some cases, the addition of a co-catalyst or an additive can accelerate the reaction. For the esterification of sucrose with a distannoxane diester catalyst, the reaction was found to be accelerated by the presence of a tertiary amine. google.com

Table 2: Effect of Catalyst Loading on Sucrose-6-Ester (S-6-E) Yield This data is derived from studies on distannoxane diester catalysts and illustrates a general principle.

| Molar Equivalent of Catalyst (vs. Sucrose) | S-6-E Yield | Solvent System | Reference |

|---|---|---|---|

| 0.10 | ~35% | DMF / Cyclohexane | google.com |

| 1.05 | ~70% | DMF / Cyclohexane | google.com |

By strategically combining these approaches—modifying the catalyst's structure, employing advanced separation techniques like biphasic systems, immobilizing the catalyst on supports, and fine-tuning reaction conditions—the catalytic activity, selectivity, and recyclability of hexapentyl distannoxane and its derivatives can be substantially improved, paving the way for their use in more efficient and sustainable chemical processes.

Materials Science Applications and Precursor Chemistry of Hexapentyl Distannoxane

Development of Organometallic Polymer Systems6.2.1. Integration of Hexapentyl Distannoxane Moieties into Polymer Architectures6.2.2. Synthesis of Hybrid Organic-Inorganic Polymer Composites with Tailored Properties

Further research would be required to be published in the scientific literature to provide the necessary data to construct the requested article.

Role in Controlled Nanomaterials Synthesis

Organotin compounds are frequently employed as precursors in the synthesis of tin-containing nanoparticles, such as tin oxide (SnO₂), due to their decomposition at relatively low temperatures to form the desired inorganic material. tandfonline.com The organic ligands in these precursors, in this case, the pentyl groups in hexapentyl distannoxane, play a crucial role in controlling the reactivity and solubility of the precursor, which in turn influences the nucleation and growth of the nanoparticles.

The pentyl groups in hexapentyl distannoxane would be expected to confer good solubility in nonpolar organic solvents, which is a desirable characteristic for a precursor in solution-phase synthesis. This solubility allows for homogeneous reaction conditions, which are essential for achieving a uniform size and morphology of the synthesized nanoparticles. The decomposition of the precursor would likely proceed via the cleavage of the tin-carbon and tin-oxygen-tin bonds, leading to the formation of tin oxide nuclei.

Table 1: Illustrative Examples of Organotin Precursors and Resulting SnO₂ Nanoparticle Characteristics

| Organotin Precursor | Synthesis Method | Resulting Nanoparticle Size | Resulting Nanoparticle Morphology |

| [Me₁₂Sn₆Cl₂(N₃)₂(DMSO)₂O₄] | Thermal Decomposition | ~20-50 nm | Aggregated spherical particles |

| Diorganotin(IV) semicarbazone adducts | Sol-gel | Not specified | Wires and grains |

Note: This table provides examples of other organotin precursors and is for illustrative purposes only, as specific data for hexapentyl distannoxane is not available.

The nucleation and growth of nanoparticles from organometallic precursors are complex processes influenced by several factors, including precursor concentration, temperature, solvent, and the presence of stabilizing agents. In the case of hexapentyl distannoxane, the long alkyl chains (pentyl groups) could potentially act as capping agents during the initial stages of nanoparticle formation. These organic ligands can adsorb onto the surface of the nascent nuclei, preventing their uncontrolled growth and aggregation.

This in-situ stabilization is a key aspect of controlled nanomaterials synthesis. By tuning the reaction conditions, such as the decomposition rate of the hexapentyl distannoxane and the coordination of the pentyl groups to the nanoparticle surface, it might be possible to control the final size and shape of the tin-containing nanoparticles. However, without specific experimental data for this compound, this remains a postulation based on the behavior of similar organotin precursors.

Functional Materials Based on Hexapentyl Distannoxane Derivatives

While there is no specific information on functional materials derived directly from hexapentyl distannoxane, the broader class of organotin compounds has been explored for various applications in materials science.

Organotin compounds have been investigated for their potential use in smart materials, often as components of responsive polymers or as precursors for functional inorganic materials. For instance, organotin(IV) complexes have been incorporated into thermo- and pH-responsive smart polymeric nanocarriers for drug delivery applications.

In the context of sensors, tin oxide (SnO₂) is a well-known and widely used material for gas sensing applications. The performance of SnO₂-based gas sensors is highly dependent on the material's nanostructure, such as particle size and surface area. Therefore, by serving as a precursor for the synthesis of SnO₂ nanoparticles with controlled characteristics, hexapentyl distannoxane could indirectly contribute to the development of advanced gas sensors. The ability to produce nanoparticles with a specific size and morphology is crucial for optimizing the sensitivity and selectivity of these sensors. However, there is no direct evidence in the searched literature of hexapentyl distannoxane being used for this purpose.

Structure Activity Relationships Sar in Hexapentyl Distannoxane Chemistry

Influence of Pentyl Group Steric and Electronic Effects on Reactivity and Catalysis

The six pentyl groups attached to the tin atoms in hexapentyl distannoxane are not merely passive components; they actively shape the compound's reactivity through a combination of steric and electronic effects. The length and branching of the alkyl chains in organotin compounds can significantly impact their catalytic performance. rsc.orgrsc.org

Steric Effects: The sheer bulk of the six pentyl groups creates a sterically hindered environment around the reactive Sn-O-Sn core. This steric hindrance can be a double-edged sword. On one hand, it can provide selectivity in catalytic reactions by dictating the approach of substrates to the active tin centers. For instance, in polymerization reactions, the steric bulk might favor the formation of polymers with specific tacticities. On the other hand, excessive steric hindrance could impede the coordination of bulky substrates, thereby reducing the catalytic rate. The flexibility of the pentyl chains also allows for conformational changes that can modulate the accessibility of the catalytic sites.

Electronic Effects: Alkyl groups, such as pentyl groups, are electron-donating. This property increases the electron density at the tin centers, which in turn influences their Lewis acidity. A higher electron density on the tin atoms reduces their Lewis acidity, which can affect their ability to activate substrates. For example, in reactions where the catalyst functions by coordinating to a carbonyl oxygen, a less Lewis acidic tin center might lead to a lower reaction rate. The electron-donating nature of the pentyl groups also impacts the polarity of the Sn-O bonds in the distannoxane core, which is a key factor in its catalytic cycle.

The interplay between these steric and electronic effects is critical. For instance, while longer alkyl chains increase steric bulk, they have a relatively similar electronic effect. Studies on other organotin compounds have shown that even subtle changes in the alkyl group can lead to significant differences in catalytic activity. researchgate.netmdpi.com

A hypothetical representation of how pentyl group modifications could influence catalytic yield is presented in the table below.

Table 1: Hypothetical Influence of Pentyl Group Isomers on Catalytic Yield

| Pentyl Group Isomer | Steric Hindrance | Electronic Effect (Inductive) | Postulated Catalytic Yield (%) |

|---|---|---|---|

| n-pentyl | Moderate | +I | 85 |

| iso-pentyl | Moderate-High | +I | 82 |

| neo-pentyl | High | +I | 75 |

Impact of Ancillary Ligands on Coordination Geometry, Electronic Properties, and Performance

Ancillary ligands, which can be introduced by reacting hexapentyl distannoxane with various precursors, play a pivotal role in fine-tuning its properties. These ligands coordinate to the tin atoms, altering their coordination number and geometry, which in turn affects the electronic properties and catalytic performance. Organotin compounds can adopt various geometries, including tetrahedral, trigonal bipyramidal, and octahedral, depending on the nature of the ligands. nih.govrjpbcs.comuthm.edu.my

Coordination Geometry: The introduction of ancillary ligands can expand the coordination number of the tin atoms from four to five or even six. rjpbcs.comrsc.org For example, the reaction of a distannoxane with a carboxylic acid can lead to the formation of a carboxylate-bridged species where the tin atoms are five-coordinate. This change in geometry can pre-organize the catalytic site for substrate binding, potentially enhancing catalytic activity. The nature of the ancillary ligand, such as its bite angle in the case of a bidentate ligand, will dictate the resulting geometry around the tin center.

Electronic Properties: The electronegativity of the ancillary ligand directly modulates the Lewis acidity of the tin centers. nih.gov For instance, the coordination of an electron-withdrawing ligand, such as a halide or a triflate, will increase the Lewis acidity of the tin atom, making it a more effective activator for certain substrates. Conversely, electron-donating ligands will decrease the Lewis acidity. This ability to tune the electronic properties is a cornerstone of rational catalyst design.

The following table illustrates the potential impact of different ancillary ligands on the Lewis acidity and a hypothetical reaction rate.

Table 2: Postulated Impact of Ancillary Ligands on Hexapentyl Distannoxane

| Ancillary Ligand | Coordination Change | Effect on Sn Lewis Acidity | Hypothetical Relative Reaction Rate |

|---|---|---|---|

| Chloride | Sn becomes 5-coordinate | Increase | 1.2 |

| Acetate | Sn becomes 5/6-coordinate | Decrease | 0.8 |

| Thiolate | Sn becomes 5-coordinate | Moderate Increase | 1.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Catalytic Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool for establishing a mathematical relationship between the structural properties of a catalyst and its observed activity. mdpi.comnih.gov For hexapentyl distannoxane and its derivatives, QSAR can be employed to predict the catalytic efficacy of new, unsynthesized compounds, thereby accelerating the catalyst development process.

A QSAR study for hexapentyl distannoxane catalysts would typically involve the following steps:

Data Set Generation: A series of hexapentyl distannoxane derivatives with systematic variations in their ancillary ligands or alkyl groups would be synthesized and their catalytic activity in a target reaction measured.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These can be categorized as:

Electronic Descriptors: Mulliken charges on the tin atoms, HOMO/LUMO energies, and dipole moments. These describe the electronic nature of the catalyst.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters like Sterimol values. These quantify the bulkiness of the catalyst.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates a selection of the calculated descriptors with the observed catalytic activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

A hypothetical QSAR equation for the catalytic activity of hexapentyl distannoxane derivatives might look like:

Log(Activity) = c₀ + c₁(Charge on Sn) + c₂(Molecular Volume) - c₃*(LUMO Energy)

Where the coefficients (c₀, c₁, c₂, c₃) are determined by the regression analysis. Such a model could reveal, for instance, that high catalytic activity is correlated with a high partial positive charge on the tin atom and a specific range of molecular volumes.

Rational Design Principles Based on SAR for Optimized Performance

The insights gained from SAR and QSAR studies provide a foundation for the rational design of improved hexapentyl distannoxane-based catalysts. rsc.orgnih.gov The goal is to manipulate the molecular structure to enhance activity, selectivity, and stability.

Key design principles include:

Tuning Lewis Acidity: For reactions requiring strong substrate activation, ancillary ligands with strong electron-withdrawing groups should be incorporated to increase the Lewis acidity of the tin centers. Conversely, for reactions where a milder catalyst is needed, electron-donating ligands would be more appropriate.

Steric Control for Selectivity: The pentyl groups can be replaced with other alkyl or aryl groups to fine-tune the steric environment around the catalytic site. Introducing bulkier groups could enhance selectivity for smaller substrates, while less bulky groups might increase the reaction rate for larger substrates.

Introduction of Functional Groups: Ancillary ligands can be functionalized with groups that can participate in the catalytic cycle or help in catalyst recovery. For example, a ligand bearing a long alkyl chain could be used to improve solubility in nonpolar solvents, while a ligand with a fluorous tag could facilitate catalyst separation.

Bridging Ligands for Bimetallic Cooperativity: The use of bridging ancillary ligands that span the two tin atoms can impose specific geometric constraints on the Sn-O-Sn core. This can lead to cooperative effects between the two tin centers, potentially opening up new reaction pathways or enhancing catalytic efficiency.

By applying these principles, it is possible to move from a trial-and-error approach to a more predictive and efficient methodology for developing advanced catalysts based on the hexapentyl distannoxane framework.

Environmental Fate and Degradation Pathways of Hexapentyl Distannoxane

Chemical Degradation Mechanisms in Aquatic and Terrestrial Environments

The chemical breakdown of organotin compounds in the environment is primarily driven by photolytic and hydrolytic processes. These mechanisms are crucial in determining the persistence and transformation of these compounds in soil and water.

Photodegradation, or the breakdown of compounds by light, is a significant pathway for the degradation of organotin compounds, especially in aquatic environments. cdc.gov The rate and extent of photolysis are influenced by factors such as the wavelength of light and the presence of other substances in the water. who.int

Studies on various organotin compounds have demonstrated their susceptibility to photodegradation. For instance, the exposure of triphenyltin (B1233371) (TPT) in water to sunlight resulted in a half-life of approximately 18 days. who.int Research on the photodegradation of tributyltin (TBT) in aqueous solutions containing titanium dioxide (TiO2) as a photocatalyst showed a nearly complete degradation of TBT within 30 minutes of UV irradiation. nih.gov In the absence of a catalyst, photolysis alone accounted for about a 10% degradation under the same conditions. nih.gov

The presence of microplastics can influence the photodegradation of organotins. Depending on the type of microplastic, the process can be either inhibited, due to light scattering or absorption by the plastic particles, or in some cases, potentially enhanced. cbs.dk For example, the degradation of TBT was found to be faster in the presence of polystyrene (PS) than polymethyl methacrylate (B99206) (PMMA) suspensions. cbs.dk

Hydrolysis, the reaction with water, is another potential degradation pathway for organotin compounds. However, the cleavage of the tin-carbon bond by hydrolysis is generally not considered a significant environmental fate process under typical environmental conditions. cdc.gov The stability of the carbon-tin bond is a key factor in the persistence of these compounds. who.int

The anionic substituent of organotin compounds is more susceptible to hydrolysis than the organic groups attached to the tin atom. who.int In aqueous environments, organotin compounds can dissociate, but the fundamental organotin structure remains. The pH of the surrounding water can influence the speciation of organotin compounds, which in turn can affect their reactivity and bioavailability. nih.govpjoes.com

The following table summarizes the hydrolytic stability of a related organotin compound, profenofos, under different pH conditions, illustrating the influence of pH on degradation.

| pH | Half-life (at 20°C) |

| 5 | 93 days |

| 7 | 14.6 days |

| 9 | 5.7 hours |

| Data for profenofos, illustrating pH-dependent hydrolysis. dcceew.gov.au |

Given the general stability of the tin-carbon bond to hydrolysis, it is anticipated that hexapentyl distannoxane would exhibit considerable persistence against this degradation pathway in natural aquatic and terrestrial environments.

Biotransformation Pathways and Identification of Degradation Products

Biotransformation, the degradation of chemical compounds by living organisms, is a critical process in the environmental fate of organotins. Microorganisms, including bacteria, algae, and fungi, play a significant role in the breakdown of these compounds. nih.gov

The primary biotransformation pathway for tri-substituted organotins like TBT is sequential dealkylation or dearylation, where the organic groups are progressively removed from the tin atom. This process results in the formation of less toxic di- and mono-substituted organotin compounds, and ultimately, inorganic tin. nih.govivl.semdpi.com For example, the degradation of TBT proceeds as follows:

Tributyltin (TBT) → Dibutyltin (B87310) (DBT) → Monobutyltin (MBT) → Inorganic Tin

This debutylation is a detoxification mechanism observed in various microorganisms. nih.govresearchgate.net The rate of biodegradation is dependent on environmental conditions and the specific microorganisms present. cdc.gov While sediments can act as a sink for organotin compounds, the degradation process is significantly slower in sediments compared to water, with half-lives estimated to be several years. cdc.govivl.se

The degradation products of TBT, namely DBT and MBT, are commonly detected in environmental samples alongside the parent compound. ivl.sefrontiersin.org It is expected that hexapentyl distannoxane would undergo a similar biotransformation process, leading to the formation of dipentyltin and monopentyltin derivatives.

Analytical Methodologies for Environmental Monitoring of Distannoxane Residues

The accurate and sensitive determination of organotin compounds in environmental matrices is essential for monitoring their distribution and fate. Due to their low concentrations and the need to distinguish between different organotin species, sophisticated analytical techniques are required. researchgate.netscispace.com

The most common approach for the speciation analysis of organotin compounds involves gas chromatography (GC) coupled with a sensitive detector. researchgate.netscispace.com Since organotin compounds are often not volatile enough for direct GC analysis, a derivatization step is typically required to convert them into more volatile forms. scispace.comanalchemres.org Common derivatization techniques include ethylation with sodium tetraethylborate or Grignard reactions. scispace.com

Various detectors can be used with GC for organotin analysis, including:

Mass Spectrometry (MS) researchgate.netanalchemres.org

Flame Photometric Detection (FPD) scispace.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) ivl.seresearchgate.net

High-performance liquid chromatography (HPLC) coupled with detectors like ICP-MS is another powerful technique for organotin speciation. researchgate.netanalchemres.org Capillary electrophoresis (CE) coupled with ICP-MS has also been developed for the separation of organotin compounds. rsc.org

The following table provides an overview of common analytical methods used for organotin analysis.

| Analytical Technique | Detector | Derivatization Required | Typical Analytes |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Yes | Butyltins, Phenyltins |

| Gas Chromatography (GC) | Flame Photometric Detection (FPD) | Yes | Alkyltins |

| Gas Chromatography (GC) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Yes | Butyltins, Phenyltins |

| High-Performance Liquid Chromatography (HPLC) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | No | Various Organotins |

| Capillary Electrophoresis (CE) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | No | Trimethyltin, Butyltins |

| A summary of analytical techniques for organotin compounds. ivl.seresearchgate.netscispace.comanalchemres.orgrsc.org |

These analytical methods allow for the quantification of different organotin species, including potential degradation products of hexapentyl distannoxane, in various environmental samples such as water, sediment, and biota.

Future Research Directions and Emerging Trends

Innovation in Synthetic Methodologies and Scalable Production

The traditional synthesis of organodistannoxanes, often involving the partial hydrolysis-condensation of dialkyltin dihalides or the reaction of diorganotin oxides with compounds containing active hydrogen, provides a reliable route to these structures. academie-sciences.frcdnsciencepub.com However, future research is increasingly focused on developing more innovative and scalable synthetic methodologies.

A primary area of innovation lies in creating more efficient and environmentally benign synthetic pathways. This includes the exploration of solvent-free reactions or the use of greener solvents like supercritical carbon dioxide (scCO₂), which can simplify product separation and reduce waste streams. liverpool.ac.uk Microwave-assisted synthesis is another promising avenue, offering the potential for significantly shorter reaction times and improved yields compared to conventional heating methods. rsc.org

For scalable production of Distannoxane, hexapentyl-, continuous flow chemistry presents a significant opportunity. Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher consistency, improved safety for handling organotin precursors, and easier scale-up compared to batch processes. Research into optimizing these flow processes for the multi-step synthesis of complex distannoxane structures is a key future trend. Furthermore, developing one-pot syntheses from readily available starting materials would streamline production and reduce operational complexity and cost.

Exploration of Novel Catalytic Transformations Beyond Established Applications

Distannoxanes are recognized as mild and effective Lewis acid catalysts, particularly for functional group transformations like esterification, transesterification, and acetalization. acs.orgacs.org Their unique ladder-like structure is believed to play a crucial role in their catalytic activity. acs.orgrsc.org A major emerging trend is the expansion of their catalytic repertoire into more complex and demanding chemical transformations.

Incorporating electron-withdrawing groups can increase the Lewis acidity of the tin centers, creating more active catalysts capable of facilitating reactions that are not possible with standard distannoxanes. acs.orgresearchgate.net This has been demonstrated by the synthesis of cationic distannoxanes that can catalyze carbon-carbon bond forming reactions, such as the Mukaiyama aldol (B89426) and Michael addition reactions. acs.org Future work on Distannoxane, hexapentyl- will likely involve creating analogous cationic derivatives to explore their efficacy in a wider range of organic syntheses, including asymmetric catalysis by incorporating chiral ligands.

Another area of exploration is the use of distannoxanes in polymerization catalysis beyond simple polyesters. nih.govoup.com Their potential in ring-opening polymerization of lactones and other cyclic monomers to produce biodegradable polymers with controlled molecular weights and architectures is a field ripe for investigation. The development of distannoxane catalysts for C-H activation and functionalization represents a more ambitious, long-term research goal that could have a profound impact on synthetic chemistry.

| Catalytic Application | Catalyst Type | Reaction Example | Research Focus |

| Esterification | Standard Distannoxane | Polycondensation of dicarboxylic acids and diols acs.orgnih.gov | Optimization for high molecular weight polyesters |

| C-C Bond Formation | Cationic Distannoxane | Mukaiyama aldol reaction acs.org | Enhancing acidity for broader substrate scope |

| Polymerization | Standard/Modified Distannoxane | Poly(butylene succinate) synthesis oup.com | Control over polymer architecture, biodegradability |

Design and Synthesis of Advanced Materials with Precisely Tuned Properties

The utility of distannoxanes as catalysts in polymer synthesis naturally leads to their exploration in the creation of advanced materials. A significant future direction is the design and synthesis of materials where the distannoxane unit is not just a catalytic residue but an integral part of the material's structure, imparting specific properties.

Research is moving towards synthesizing hybrid organic-inorganic materials where distannoxane cores are functionalized and integrated into larger polymer or network structures. By carefully selecting the organic substituents (like the pentyl groups in Distannoxane, hexapentyl-) and the linking chemistry, it may be possible to create materials with precisely tuned thermal stability, refractive index, or mechanical properties. Such materials could find applications as advanced coatings, resins, or components in optical devices.

Furthermore, the synthesis of hierarchically porous materials using distannoxane-based frameworks or as catalysts in templating methods is an emerging field. rsc.org These materials, with their high surface area and controlled pore sizes, could be valuable in applications such as gas storage, separation, and heterogeneous catalysis. frontiersin.org The synthesis of ultra-incompressible and recoverable materials like carbon nitrides highlights the push for novel materials with extreme properties, a field where the unique bonding capabilities of elements like tin could be exploited. nih.gov

Application of Machine Learning and Artificial Intelligence in Distannoxane Discovery and Design

For organodistannoxanes, ML models can be trained on existing experimental and computational data to predict the catalytic performance and physical properties of novel structures. github.io By analyzing vast parameter spaces—including different alkyl or aryl substituents, functional groups, and structural isomers—AI algorithms can identify promising candidates for synthesis and testing, significantly accelerating the discovery of new catalysts with enhanced activity or selectivity. joaiar.orgarxiv.org For example, an AI workflow could predict the optimal chain length and functionalization on a distannoxane core to maximize its catalytic efficiency for a specific polyesterification reaction.

Pursuit of Sustainable and Circular Economy Principles in Organodistannoxane Chemistry

While organotin compounds are versatile, their potential environmental toxicity is a significant concern that necessitates a move towards more sustainable practices. mlsu.ac.in Future research in organodistannoxane chemistry will be heavily influenced by the principles of green chemistry and the circular economy. mlsu.ac.inellenmacarthurfoundation.orgacehub.org.au

The core principles of a circular economy—eliminating waste, circulating products and materials at their highest value, and regenerating nature—can guide future research. ellenmacarthurfoundation.orgellenmacarthurfoundation.org This translates to several key strategies for compounds like Distannoxane, hexapentyl-:

Designing for Recyclability: Developing methods to heterogenize distannoxane catalysts on solid supports (e.g., silica (B1680970), polymers, or magnetic nanoparticles) would allow for their easy separation from reaction mixtures and reuse, minimizing tin contamination in products and waste streams. scielo.org.za

Use of Bio-based Feedstocks: The pentyl groups in Distannoxane, hexapentyl- could potentially be derived from renewable biomass sources rather than petrochemicals. Research into converting bio-derived alcohols and acids into organotin precursors aligns with the goal of reducing reliance on fossil fuels.

Designing Safer Chemicals: A fundamental principle of green chemistry is to design chemical products that are effective yet have little or no toxicity. mlsu.ac.in Future research will focus on understanding the structure-toxicity relationships of organodistannoxanes to design new analogues with a more favorable environmental profile without sacrificing catalytic efficacy. This involves exploring alternative metals or modifying the ligand sphere to reduce bioavailability and persistence. tescoplc.com

By integrating these principles, the field can work towards developing organodistannoxane systems that are not only chemically efficient but also environmentally responsible, ensuring their continued viability in industrial applications. inogenalliance.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are reliable for preparing hexapentyldistannoxane, and how can its structural integrity be confirmed post-synthesis?

- Methodological Answer : Hexapentyldistannoxane is typically synthesized via redistribution or oxidation reactions of organotin precursors under inert conditions (Schlenk line techniques). However, decomposition into distannoxane derivatives may occur during purification, even in controlled environments . To confirm structure, use:

- ¹¹⁹Sn NMR : Detects Sn–O bonding patterns and coordination environments (e.g., eight-line spectra for asymmetric dimers) .

- DART Mass Spectrometry : Identifies molecular ions (e.g., protonated distannoxane at m/z 756.8) .

- X-ray Crystallography : Resolves bond-length variations (Sn–O: 2.046–2.117 Å) and ladder-type molecular arrangements .

Q. Which analytical techniques are critical for characterizing distannoxane stability and reactivity in solution?

- Methodological Answer :

- Kinetic Monitoring via NMR : Track decomposition or redistribution reactions (e.g., Sn–Sn bond cleavage) by observing spectral changes over time .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert or oxidative conditions.

- Catalytic Activity Assays : Compare turnover frequencies (TOF) in reactions like transesterification (e.g., TOF = 0.041 h⁻¹ for distannoxane vs. 0.096 h⁻¹ for Bu₂Sn(OCH₃)₂) .

Advanced Research Questions

Q. How do structural variations in hexapentyldistannoxane influence its catalytic efficiency in polymerization reactions?

- Methodological Answer : The Sn–O bond asymmetry and steric effects from pentyl groups modulate catalytic activity. For example:

- Coordination-Insertion Mechanism : In L-lactide polymerization, the distannoxane initiator’s Lewis acidity facilitates monomer coordination, with molecular weight controlled by initiator concentration and temperature .

- DFT Modeling : Predicts disproportionation under reaction conditions (e.g., distannoxane → stannane + oxide), clarifying active species in catalytic cycles .

Q. How can researchers resolve discrepancies in crystallographic and spectroscopic data for distannoxane derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference X-ray data (e.g., Sn–O bond lengths) with EXAFS or Raman spectroscopy to confirm covalent vs. dative bonding .

- Dynamic NMR Analysis : Detect equilibrium states in solution (e.g., mixed-ligand dimers) that may not align with solid-state structures .

Q. What experimental strategies mitigate decomposition during hexapentyldistannoxane synthesis?

- Methodological Answer :

- Low-Temperature Purification : Minimize thermal degradation during solvent removal.

- In Situ Monitoring : Use real-time ¹¹⁹Sn NMR to adjust reaction conditions if decomposition intermediates (e.g., Bu₂SnCl₂) emerge .

- Ligand Tuning : Introduce stabilizing ligands (e.g., C,N-donors) to reduce Sn–Sn bond reactivity .

Q. How can computational methods enhance mechanistic studies of distannoxane-catalyzed reactions?

- Methodological Answer :

- DFT/Mechanistic Modeling : Calculate activation energies for disproportionation steps or transition states in esterification .

- Solvent Effect Simulations : Predict how polar solvents stabilize ionic intermediates vs. nonpolar media favoring covalent dimers .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting catalytic activity data between distannoxanes and mononuclear tin compounds?

- Methodological Answer :

- Partial Order Determination : Use kinetic studies (e.g., tin order = 0.5 for distannoxane) to infer whether one tin center dominates the catalytic cycle .

- Competitive Experimentation : Compare TOFs of distannoxane and isolated stannanes under identical conditions to isolate active species .

Q. What statistical approaches are recommended for analyzing polymerization molecular weight distributions?

- Methodological Answer :

- GPC/SEC with Multi-Angle Light Scattering : Accurately determine Mₙ and M_w while accounting for branching or aggregation .

- Arrhenius Plotting : Correlate temperature with molecular weight to optimize polymerization conditions (e.g., 120–150°C for high-M_w PLA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.